molecular formula C6Cl3F3 B13422287 Benzene, trichlorotrifluoro- CAS No. 26968-57-0

Benzene, trichlorotrifluoro-

Cat. No.: B13422287
CAS No.: 26968-57-0
M. Wt: 235.4 g/mol
InChI Key: BYDZRYBEVBQSAC-UHFFFAOYSA-N
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Description

Benzene, trichlorotrifluoro- is an aromatic compound characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and its applications in various fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzene, trichlorotrifluoro- typically involves halogenation reactions. One common method is the diazotization and chlorination of 2,6-dichloro-4-bromoaniline to produce 3,4,5-trichlorobromobenzene. This intermediate then undergoes a Grignard reaction to form 3,4,5-trichlorophenyl magnesium bromide, which is subsequently treated with a trifluoroacetylation reagent to yield benzene, trichlorotrifluoro- .

Industrial Production Methods: Industrial production of benzene, trichlorotrifluoro- often involves large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures is crucial in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, trichlorotrifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, nitration yields nitro derivatives, while halogenation introduces additional halogen atoms to the benzene ring.

Scientific Research Applications

Benzene, trichlorotrifluoro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on living organisms.

    Medicine: Investigated for its potential use in pharmaceuticals and as a model compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzene, trichlorotrifluoro- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .

Comparison with Similar Compounds

    Trifluoromethylbenzene: Similar in structure but with a trifluoromethyl group instead of chlorine atoms.

    Chlorobenzene: Contains chlorine atoms but lacks fluorine atoms.

    Nitrobenzene: Contains a nitro group instead of halogens.

Uniqueness: Benzene, trichlorotrifluoro- is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity towards electrophilic and nucleophilic substitution reactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,2,3-trichloro-4,5,6-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3F3/c7-1-2(8)4(10)6(12)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDZRYBEVBQSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3F3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949742
Record name 1,2,3-Trichloro-4,5,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26968-57-0
Record name 1,2,3-Trichloro-4,5,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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